Cas no 533871-53-3 (4-benzyl(propan-2-yl)sulfamoyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

4-benzyl(propan-2-yl)sulfamoyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide structure
533871-53-3 structure
Product Name:4-benzyl(propan-2-yl)sulfamoyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
CAS No:533871-53-3
MF:C28H30N4O7S
MW:566.625405788422
CID:6198690
PubChem ID:2159000
Update Time:2025-07-08

4-benzyl(propan-2-yl)sulfamoyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-benzyl(propan-2-yl)sulfamoyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
    • SCHEMBL17719217
    • 533871-53-3
    • F0559-0298
    • Oprea1_750589
    • 4-(N-benzyl-N-isopropylsulfamoyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
    • AKOS024583698
    • 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
    • Inchi: 1S/C28H30N4O7S/c1-18(2)32(17-19-9-7-6-8-10-19)40(34,35)22-13-11-20(12-14-22)26(33)29-28-31-30-27(39-28)21-15-23(36-3)25(38-5)24(16-21)37-4/h6-16,18H,17H2,1-5H3,(H,29,31,33)
    • InChI Key: PSUUTWRJJJGPNL-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=NN=C(C3C=C(C(=C(C=3)OC)OC)OC)O2)=O)=CC=1)(N(CC1C=CC=CC=1)C(C)C)(=O)=O

Computed Properties

  • Exact Mass: 566.18352048g/mol
  • Monoisotopic Mass: 566.18352048g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 11
  • Complexity: 889
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 142Ų

4-benzyl(propan-2-yl)sulfamoyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>

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Additional information on 4-benzyl(propan-2-yl)sulfamoyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide

Comprehensive Analysis of 4-Benzyl(propan-2-yl)sulfamoyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 533871-53-3): Structure, Applications, and Research Insights

The compound 4-benzyl(propan-2-yl)sulfamoyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 533871-53-3) is a sophisticated organic molecule with a unique structural framework. Its sulfamoyl and oxadiazole moieties make it a subject of interest in medicinal chemistry and material science. Researchers are increasingly exploring its potential as a kinase inhibitor or bioactive scaffold, aligning with current trends in targeted drug discovery and small-molecule therapeutics.

Structurally, this compound features a 1,3,4-oxadiazole core linked to a 3,4,5-trimethoxyphenyl group, which is known for its role in modulating biological activity. The benzyl(propan-2-yl)sulfamoyl side chain enhances its solubility and binding affinity, making it a candidate for structure-activity relationship (SAR) studies. Such derivatives are often investigated for their anti-inflammatory or anticancer properties, addressing popular search queries like "novel oxadiazole derivatives in cancer research."

In recent years, the demand for heterocyclic compounds like 4-benzyl(propan-2-yl)sulfamoyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide has surged due to their versatility in drug design. Computational tools such as molecular docking and QSAR modeling are frequently employed to predict its interactions with biological targets, a topic highly searched in academic and industrial circles. Its CAS No. 533871-53-3 is often referenced in patent literature, highlighting its commercial relevance.

From a synthetic perspective, the compound's multi-step synthesis involves amide coupling and cyclization reactions, which are critical for achieving high purity. Laboratories focusing on high-throughput screening may prioritize this molecule due to its pharmacophore-like features. Notably, its trimethoxyphenyl segment shares structural similarities with colchicine, sparking interest in microtubule-targeting agents—a trending subtopic in oncology research.

Environmental and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling of CAS 533871-53-3 remains an area of active investigation. Researchers often search for "oxadiazole toxicity thresholds" or "sulfamoyl derivatives biodegradability," reflecting broader concerns about green chemistry and sustainable pharmaceuticals. Regulatory compliance databases frequently update its safety data, ensuring alignment with global chemical regulations.

In material science, the π-conjugated system of this compound suggests potential applications in organic electronics or fluorescent probes. Its electron-withdrawing sulfamoyl group could enhance charge transport properties, a hypothesis tested in recent optoelectronic studies. Such interdisciplinary relevance makes it a recurring keyword in grant proposals and research publications.

To summarize, 4-benzyl(propan-2-yl)sulfamoyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide represents a nexus of chemical innovation and applied research. Its CAS No. 533871-53-3 serves as a pivotal identifier for scientists navigating cheminformatics databases or intellectual property landscapes. As the scientific community gravitates toward precision medicine and functional materials, this compound’s multifaceted profile ensures its continued relevance in both academia and industry.

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